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molecular formula C19H18O4 B8568048 5-[4-(Benzyloxy)-3-methoxyphenyl]penta-2,4-dienoic acid CAS No. 102018-94-0

5-[4-(Benzyloxy)-3-methoxyphenyl]penta-2,4-dienoic acid

Cat. No. B8568048
M. Wt: 310.3 g/mol
InChI Key: QFGKFUXIYCPRDG-UHFFFAOYSA-N
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Patent
US04963590

Procedure details

The raw product obtained in Example 21 was dissolved in 500 ml of N,N-dimethylformamide and 22 g of 10% palladium on charcoal catalyst was added. The mixture was hydrogenated at 60° C. and normal pressure until the theoretical amount (3 mole) of hydrogen was consumed. After filtering the solvent was evaporated in vacuo to a great extent and the residue was dissolved in 1 l of dichloromethane and washed with 2 l of water. The product was extracted with 1.5 l of saturated NaHCO3 -solution. After acidification of the aqueous phase with hydrochloric acid the product was extracted with 1 l of dichloromethane. The solvent was distilled off in vacuo and the semisolid residue (180 g) was used to the next step.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
3 mol
Type
reactant
Reaction Step Two
Quantity
22 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:14]=[CH:13][C:12]([CH:15]=[CH:16][CH:17]=[CH:18][C:19]([OH:21])=[O:20])=[CH:11][C:10]=1[O:22][CH3:23])C1C=CC=CC=1.[H][H]>CN(C)C=O.[Pd]>[OH:8][C:9]1[CH:14]=[CH:13][C:12]([CH2:15][CH2:16][CH2:17][CH2:18][C:19]([OH:21])=[O:20])=[CH:11][C:10]=1[O:22][CH3:23]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=C(C=C1)C=CC=CC(=O)O)OC
Name
Quantity
500 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
3 mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
22 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated at 60° C.
FILTRATION
Type
FILTRATION
Details
After filtering the solvent
CUSTOM
Type
CUSTOM
Details
was evaporated in vacuo to a great extent
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 1 l of dichloromethane
WASH
Type
WASH
Details
washed with 2 l of water
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with 1.5 l of saturated NaHCO3 -solution
EXTRACTION
Type
EXTRACTION
Details
After acidification of the aqueous phase with hydrochloric acid the product was extracted with 1 l of dichloromethane
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off in vacuo

Outcomes

Product
Name
Type
Smiles
OC1=C(C=C(C=C1)CCCCC(=O)O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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